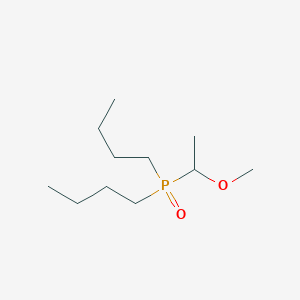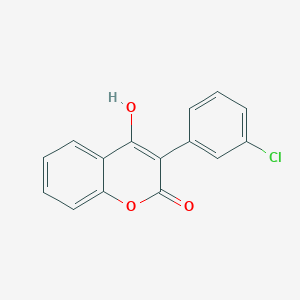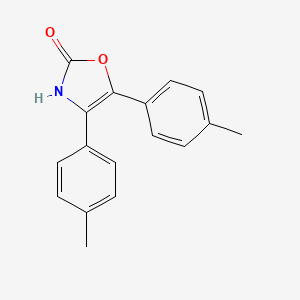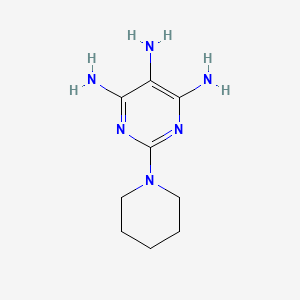
2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine is a heterocyclic compound that features both piperidine and pyrimidine moieties The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine typically involves the following steps:
-
Synthetic Routes
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrimidine precursor can yield the desired compound.
Amination Reactions: Another approach is the amination of a pyrimidine derivative with piperidine. This can be achieved using various catalysts and reaction conditions to ensure high yield and purity.
-
Industrial Production Methods
Batch Processing: In industrial settings, batch processing is often employed. This involves the stepwise addition of reactants and catalysts, followed by purification steps to isolate the final product.
Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be utilized. This method allows for the continuous addition of reactants and removal of products, enhancing efficiency and scalability.
Chemical Reactions Analysis
2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions.
Scientific Research Applications
2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent. Researchers investigate its efficacy in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide: This compound shares a similar structure but has an additional oxygen atom.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine, exhibit different biological activities and applications.
Pyrimidine Derivatives: Compounds like pyridazine and pyrazine also contain nitrogen atoms in their ring structures but differ in their chemical properties and applications.
-
Uniqueness
- The combination of piperidine and pyrimidine rings in this compound provides a unique scaffold for drug design and development.
- Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidine-4,5,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6/c10-6-7(11)13-9(14-8(6)12)15-4-2-1-3-5-15/h1-5,10H2,(H4,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWPUKCFDYZNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601884 |
Source


|
| Record name | 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62496-01-9 |
Source


|
| Record name | 2-(Piperidin-1-yl)pyrimidine-4,5,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
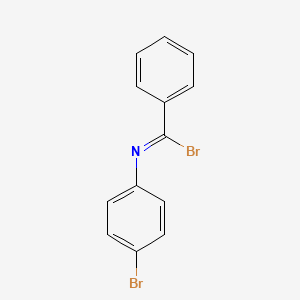
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
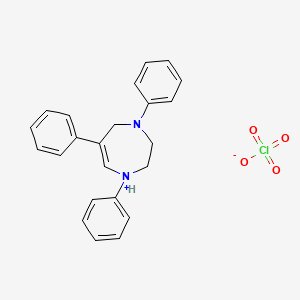
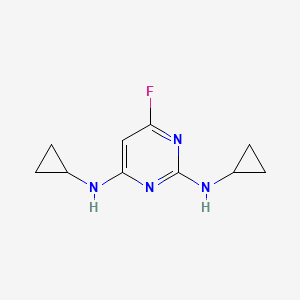
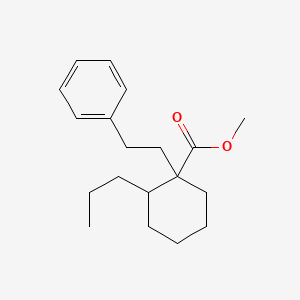

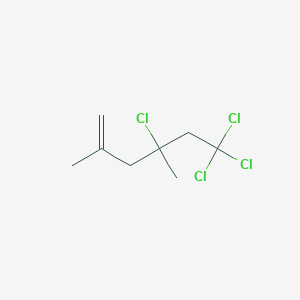
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
